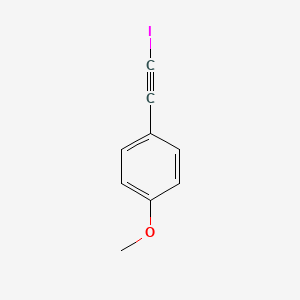

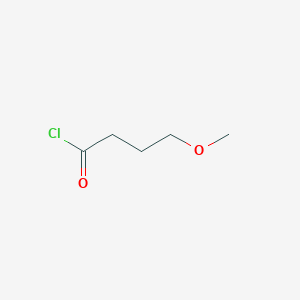

![molecular formula C4H7ClN2O2 B1658777 Methyl N-[(E)-2-chloroethylideneamino]carbamate CAS No. 62105-87-7](/img/structure/B1658777.png)

Methyl N-[(E)-2-chloroethylideneamino]carbamate

Overview

Description

“Methyl N-[(E)-2-chloroethylideneamino]carbamate” is a type of carbamate . Carbamates are key structural motifs in many approved drugs and prodrugs . They are widely used in medicinal chemistry, and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety . They are structurally related to amide-ester hybrid features and generally display very good chemical and proteolytic stabilities .

Synthesis Analysis

Carbamates are synthesized using various methods. They are widely utilized as a peptide bond surrogate in medicinal chemistry due to their chemical stability and capability to permeate cell membranes . They can be formed in situ and subsequently reacted with substituted phenols . Methyl carbamate is an economical carbamoyl donor in tin-catalyzed transcarbamoylation, with broad functional group tolerance and a streamlined workup procedure .Molecular Structure Analysis

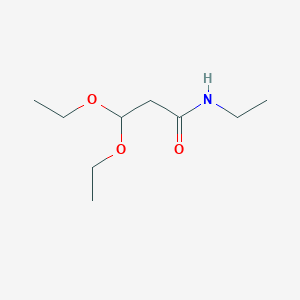

The carbamate functionality is related to amide-ester hybrid features . It imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . The carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH .Chemical Reactions Analysis

Carbamates have the ability to modulate inter- and intramolecular interactions with the target enzymes or receptors . They have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability .Physical And Chemical Properties Analysis

Carbamates are structural elements of many approved therapeutic agents . They display very good chemical and proteolytic stabilities . They are widely utilized as a peptide bond surrogate in medicinal chemistry .Mechanism of Action

Carbamates, including “Methyl N-[(E)-2-chloroethylideneamino]carbamate”, cause carbamylation of acetylcholinesterase at neuronal synapses and neuromuscular junctions . While they possess a similar mechanism of action to the irreversible phosphorylation of acetylcholinesterase by organophosphates, carbamates bind to acetylcholinesterase reversibly .

Safety and Hazards

properties

IUPAC Name |

methyl N-[(E)-2-chloroethylideneamino]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClN2O2/c1-9-4(8)7-6-3-2-5/h3H,2H2,1H3,(H,7,8)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDIFTOMBDSYABR-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)NN=CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N/N=C/CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(2-chloroethylidene)hydrazine-1-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Quinoline, 1-[(2,4-dinitrophenyl)methyl]-1,2,3,4-tetrahydro-](/img/structure/B1658696.png)

![N-(4-bromophenyl)-1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658700.png)

![N-butyl-1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B1658701.png)

![N'-{[(4-iodophenyl)carbonyl]oxy}pyridine-3-carboximidamide](/img/structure/B1658708.png)

![3-[2-(2-Methoxyphenyl)-1,3-thiazolidine-3-carbonyl]chromen-2-one](/img/structure/B1658712.png)